molecular formula C6H15ClN4O B13472530 3-(3-Azidopropoxy)propan-1-amine hydrochloride

3-(3-Azidopropoxy)propan-1-amine hydrochloride

Cat. No.: B13472530
M. Wt: 194.66 g/mol
InChI Key: QDYRQNSUANDMKV-UHFFFAOYSA-N
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Description

3-(3-Azidopropoxy)propan-1-amine hydrochloride is a chemical compound that features an azide group attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropoxy)propan-1-amine hydrochloride typically involves the reaction of 3-bromo-1-propanol with sodium azide to form 3-azidopropanol. This intermediate is then reacted with 1-chloropropan-2-amine under suitable conditions to yield the desired product . The reaction conditions often include heating the mixture to around 50°C and stirring for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like sodium azide, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole derivatives when the compound undergoes click chemistry reactions .

Scientific Research Applications

3-(3-Azidopropoxy)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Azidopropoxy)propan-1-amine hydrochloride primarily involves its azide group, which can participate in click chemistry reactions to form stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Azidopropoxy)propan-1-amine hydrochloride is unique due to its specific structure, which allows for versatile applications in click chemistry and bioconjugation. Its ability to form stable triazole rings under mild conditions sets it apart from other azide-containing compounds .

Properties

Molecular Formula

C6H15ClN4O

Molecular Weight

194.66 g/mol

IUPAC Name

3-(3-azidopropoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H14N4O.ClH/c7-3-1-5-11-6-2-4-9-10-8;/h1-7H2;1H

InChI Key

QDYRQNSUANDMKV-UHFFFAOYSA-N

Canonical SMILES

C(CN)COCCCN=[N+]=[N-].Cl

Origin of Product

United States

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